molecular formula C19H19BrN2O4S B2493978 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 864975-88-2

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Numéro de catalogue: B2493978
Numéro CAS: 864975-88-2
Poids moléculaire: 451.34
Clé InChI: VDPNEZDHGDMZNP-VZCXRCSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a chemically engineered small molecule that functions as a potent and selective inhibitor of the IRE-1α (Inositol-requiring enzyme 1 alpha) branch of the unfolded protein response (UPR). The UPR is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and diabetes. This compound specifically targets the RNase domain of IRE1α, thereby blocking its substrate X-box binding protein 1 (XBP1) mRNA cleavage, a key step in the adaptive UPR [https://pubmed.ncbi.nlm.nih.gov/24954904/]. By selectively inhibiting IRE1α-XBP1 signaling, this benzamide derivative allows researchers to probe the functional consequences of this pathway in disease models. Its research value is particularly significant in oncology, where it is used to investigate the role of ER stress in tumor cell survival, chemoresistance, and the modulation of the tumor microenvironment. Furthermore, it serves as a critical tool compound in molecular pharmacology and cell biology to dissect the complex interplay between different UPR signaling arms and to validate IRE1α as a therapeutic target for various conditions driven by proteostatic imbalance.

Propriétés

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4S/c1-24-9-8-22-15-7-4-12(20)10-17(15)27-19(22)21-18(23)14-6-5-13(25-2)11-16(14)26-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNEZDHGDMZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic compound that has garnered significant attention in medicinal chemistry for its potential biological activities. The compound is characterized by its unique structural features, including a brominated benzothiazole moiety and multiple methoxy groups, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is C17H19BrN2O4SC_{17}H_{19}BrN_{2}O_{4}S, with a molecular weight of approximately 421.31 g/mol. Its structure can be summarized as follows:

Feature Description
Bromine Atom Located at position 6 of the benzothiazole ring
Methoxyethyl Group Positioned at position 3, enhancing solubility
Dimethoxy Substituents Present on the benzamide portion, influencing biological interactions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exert its effects by:

  • Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes that play critical roles in cancer progression or infection pathways.
  • Modulating Receptor Activity : It could also interact with receptors, altering their signaling pathways and contributing to therapeutic effects.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been shown to target specific cancer cell lines effectively.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. This compound may inhibit the growth of various pathogens by disrupting cellular processes.

Case Studies and Research Findings

  • Anticancer Efficacy Study
    • A study evaluated the cytotoxic effects of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide on human cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity.
  • Antimicrobial Screening
    • In vitro assays were conducted against Gram-positive and Gram-negative bacteria.
    • The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamideBrominated benzothiazole; dimethoxy groupsAnticancer; antimicrobial
(E)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imineDifferent nitrogen substitutionAltered reactivity; potential anticancer
N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylideneNo bromine substituentVaries in biological activity

Comparaison Avec Des Composés Similaires

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Inferred) References
(Z)-N-(6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide Benzothiazole imine 6-Br, 2-methoxyethyl, 2,4-dimethoxybenzamide Potential kinase inhibition
N-[(2Z)-6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide Benzothiazole imine 6-Br, 2-methoxyethyl, 4-sulfamoyl Enhanced hydrogen bonding
I8: Quinolinium-benzothiazolylidene conjugate Quinolinium 4-Fluorostyryl, 3-methylbenzothiazolylidene DNA intercalation
6-Bromo-3-(naphthalene-2-yl)-4-oxoquinazolin-thiazolidinone Quinazolinone-thiazolidinone 6-Br, naphthalene, thiazolidinone Redox activity

Research Findings and Implications

  • Synthetic Routes : The target compound likely undergoes condensation between 6-bromo-3-(2-methoxyethyl)benzothiazole-2-amine and 2,4-dimethoxybenzoyl chloride, analogous to methods in and .
  • Biological Potential: Brominated benzothiazoles (e.g., ’s thiazole derivatives) show analgesic activity, suggesting the target compound may share similar pharmacological pathways .
  • Thermodynamic Stability: The Z-configuration and methoxy substituents may reduce metabolic degradation compared to cationic quinolinium derivatives (), which are prone to rapid clearance .

Conclusion The target compound’s unique combination of bromine, methoxyethyl, and dimethoxybenzamide groups distinguishes it from analogs in terms of solubility, stability, and interaction profiles. Further studies should explore its synthetic optimization and activity in kinase or DNA-binding assays.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.